3-Ethylpyrazin-2(1h)-one

Description

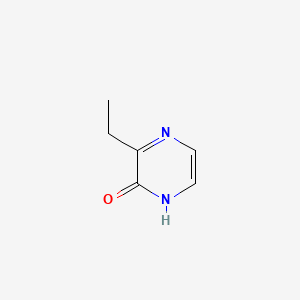

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-6(9)8-4-3-7-5/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXFUKQCOMJBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180380 | |

| Record name | 3-Ethyl-(1H)-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25680-54-0 | |

| Record name | 3-Ethyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25680-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-(1H)-pyrazin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-(1H)-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-(1H)-pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of 3-Ethylpyrazin-2(1h)-one?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and synthesis of 3-Ethylpyrazin-2(1H)-one, a heterocyclic organic compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published data, this guide focuses on foundational information regarding its structure and potential synthetic routes, drawing parallels with similar compounds where applicable.

Chemical Structure and Identification

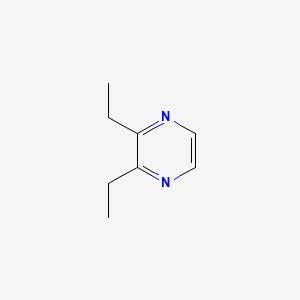

This compound is a substituted pyrazinone. The core structure consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. In this specific molecule, an ethyl group is attached at the third carbon atom, and a carbonyl group is present at the second position, leading to the pyrazin-2(1H)-one tautomeric form.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for researchers involved in its synthesis, purification, and formulation.

| Property | Value | Reference |

| Molecular Weight | 124.14 g/mol | |

| Melting Point | 102-103 °C | |

| Boiling Point | 361.9 °C at 760 mmHg | |

| Density | 1.16 g/cm³ |

Synthesis of Pyrazinone Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of analogous compounds, such as 3-phenylpyrazin-2(1H)-one. The synthesis of pyrazinones often involves the condensation of a 1,2-dicarbonyl compound with an alpha-amino amide.

A plausible synthetic pathway for this compound could involve the reaction of 2-aminobutanamide with glyoxal. The general logic for such a synthesis is outlined in the diagram below.

Caption: A conceptual pathway for the synthesis of this compound.

Note: This proposed pathway is based on established chemical principles for pyrazinone synthesis and has not been experimentally verified from available literature for this specific compound. Optimization of reaction conditions, including solvent, temperature, and catalysts, would be necessary.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities, mechanisms of action, and associated signaling pathways for this compound. While some pyrazine derivatives have been investigated for their roles in cellular processes and as potential therapeutic agents, these findings cannot be directly extrapolated to this compound without dedicated experimental studies. Researchers in drug discovery are encouraged to explore the potential pharmacological profile of this compound.

Conclusion

This compound is a well-defined chemical entity with known basic physical properties. However, there is a notable absence of detailed experimental protocols for its synthesis and a lack of data regarding its biological effects in the public domain. The information provided in this guide serves as a foundational resource for researchers and professionals, highlighting the current knowledge and identifying areas for future investigation. The synthesis of this compound likely follows established routes for pyrazinone formation, offering a starting point for its chemical preparation and subsequent biological evaluation.

An In-depth Technical Guide to 3-Ethylpyrazin-2(1H)-one: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylpyrazin-2(1H)-one is a heterocyclic organic compound belonging to the pyrazinone class. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organic chemistry. Due to the limited specific experimental data for this compound, this guide also incorporates information on closely related pyrazinone derivatives to offer a broader context for its potential characteristics and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

Pyrazinones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1][2] Their derivatives have demonstrated a wide range of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] this compound, with its ethyl substitution, represents a specific analog within this important class. Understanding its fundamental physical and chemical properties is crucial for its potential application in drug discovery and materials science.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference/Note |

| IUPAC Name | 3-ethyl-1H-pyrazin-2-one | --- |

| Synonyms | 3-ethyl-(1H)-pyrazin-2-one, 3-ethyl-2(1H)-Pyrazinone | [6] |

| CAS Number | 25680-54-0 | [6] |

| Molecular Formula | C₆H₈N₂O | [6] |

| Molecular Weight | 124.14 g/mol | [6] |

| Melting Point | 102-103 °C | [6] |

| Boiling Point | 361.9 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.16 g/cm³ (Predicted) | [6] |

| pKa | 11.72 ± 0.40 (Predicted) | [6] |

| LogP | Not available | --- |

| Solubility | Poor aqueous solubility is expected for pyrazinone derivatives.[7] Generally soluble in polar organic solvents.[8][9] | Inferred from general pyrazinone characteristics. |

Solubility Profile

Spectral Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of similar pyrazinone structures, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the pyrazine ring. The N-H proton of the lactam will likely appear as a broad singlet in the downfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will feature signals for the carbonyl carbon of the lactam, the sp² hybridized carbons of the pyrazine ring, and the sp³ hybridized carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a characteristic strong absorption band for the C=O stretching vibration of the lactam ring, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 124.14). The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the pyrazinone ring.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of 2(1H)-pyrazinones are well-established. A common and versatile approach involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[10][11]

A plausible synthetic route to this compound is outlined below. This proposed pathway is based on established pyrazinone synthesis methodologies.

Proposed Synthetic Workflow

A general and effective method for the synthesis of 2(1H)-pyrazinones is the condensation of an α-amino amide with a 1,2-dicarbonyl compound.[10][11] For this compound, this would likely involve the reaction of 2-aminobutanamide with glyoxal.

Caption: General Synthetic Workflow for this compound.

Experimental Considerations: The reaction is typically carried out in a suitable solvent, and the specific conditions (temperature, catalyst, reaction time) would need to be optimized to achieve a good yield. The final oxidation step to form the aromatic pyrazinone ring can often be achieved by air oxidation or by using a mild oxidizing agent.[10]

Potential Chemical Reactions

The this compound molecule contains several reactive sites that could be targeted for further chemical modification. The diagram below illustrates some potential transformations.

Caption: Potential Chemical Reactions of this compound.

Potential Biological and Pharmacological Significance

While there is no specific biological data available for this compound, the broader class of pyrazinone derivatives has been extensively studied for its diverse pharmacological activities.[2] Many synthetic pyrazinones have been investigated as:

-

Anticancer Agents: Acting as inhibitors of various kinases, such as PI3K.[12]

-

Anti-inflammatory Agents: Demonstrating inhibitory effects on inflammatory pathways.[5][13]

-

Antimicrobial Agents: Showing activity against a range of bacteria and fungi.[3]

The ethyl group at the 3-position of this compound may influence its binding affinity to biological targets and its overall pharmacokinetic profile. Further biological evaluation of this specific compound is warranted to explore its potential therapeutic applications.

Conclusion

This compound is a member of the pharmacologically significant pyrazinone family. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with insights into its potential synthesis and reactivity. The information presented herein serves as a foundational resource for researchers and scientists, facilitating further investigation into the chemical and biological properties of this intriguing heterocyclic compound. The development of efficient synthetic routes and the exploration of its biological activity are promising avenues for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 5. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethylpyrazin-2(1h)-one CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethylpyrazin-2(1H)-one, a heterocyclic organic compound of interest in various chemical and pharmaceutical research fields. This document consolidates critical data, including its chemical identity, physical properties, and detailed synthetic methodologies. Furthermore, it explores the potential applications and biological significance of pyrazinone derivatives, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Properties

This compound, a substituted pyrazinone, possesses a unique chemical structure that imparts specific physical and chemical properties.

| Identifier | Value | Source |

| IUPAC Name | 3-ethyl-1H-pyrazin-2-one | N/A |

| CAS Number | 25680-54-0 | [1] |

| Molecular Formula | C₆H₈N₂O | N/A |

| Molecular Weight | 124.14 g/mol | N/A |

Synthesis of this compound

General Experimental Protocol: Condensation Reaction

This protocol outlines a plausible pathway for the synthesis of this compound, adapted from established methods for pyrazinone synthesis.

Materials:

-

2-Aminobutanamide hydrochloride

-

Glyoxal (40% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of 2-Aminobutanamide: 2-Aminobutanamide can be synthesized from the corresponding amino acid, L-threonine, through esterification followed by amidation.

-

Condensation: Dissolve 2-aminobutanamide hydrochloride in water and cool the solution in an ice bath.

-

Slowly add an aqueous solution of glyoxal to the cooled 2-aminobutanamide solution while maintaining the temperature below 10°C.

-

Gradually add a solution of sodium hydroxide to the reaction mixture, keeping the pH in the basic range.

-

Stir the reaction mixture at room temperature for several hours to allow the condensation and subsequent cyclization to complete.

-

Work-up and Purification: Neutralize the reaction mixture with hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Spectroscopic Data

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and protons on the pyrazinone ring. |

| ¹³C NMR | Resonances for the ethyl group carbons, the carbonyl carbon, and the sp² carbons of the pyrazinone ring. |

| IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C=N/C=C stretches of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Biological Significance and Applications in Drug Development

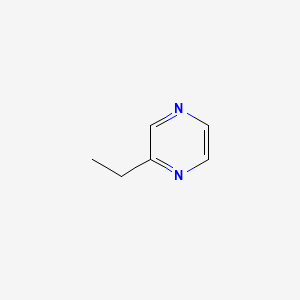

Pyrazine and its derivatives are recognized for their significant roles in medicinal chemistry. The pyrazine ring is a key structural motif in several FDA-approved drugs. Pyrazinone-containing compounds have been investigated for a range of biological activities, including as kinase inhibitors and for their potential in treating various diseases.

Alkyl-substituted pyrazines, in particular, are of interest due to their presence in natural products and their diverse biological activities. While the specific biological profile of this compound is not extensively documented, its structural similarity to other bioactive pyrazinones suggests potential for further investigation in drug discovery programs.

Potential Signaling Pathway Involvement

Given that many pyrazine derivatives act as kinase inhibitors, a hypothetical signaling pathway that could be modulated by a compound like this compound is the MAP kinase pathway. This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases such as cancer.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

This compound represents a valuable scaffold for chemical and pharmaceutical research. This guide provides a foundational understanding of its properties and synthesis. The exploration of pyrazinone derivatives in drug discovery is an active area of research, and further investigation into the biological activities of this compound is warranted to unlock its full therapeutic potential. The methodologies and data presented herein serve as a starting point for researchers and scientists to build upon in their future studies.

References

The Subtle Presence of 3-Ethylpyrazin-2(1H)-one in Food: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 3-Ethylpyrazin-2(1H)-one, a member of the pyrazinone class of compounds, in food products. While its volatile alkylpyrazine cousins are well-documented contributors to the desirable roasted, nutty, and baked aromas of many foods, the presence and quantitative data for this compound are less prevalent in scientific literature. This guide synthesizes the available information on its formation, offers a detailed framework for its analysis, and provides context through data on related, more extensively studied pyrazine compounds.

Formation Pathways: A Product of the Maillard Reaction

The primary route for the formation of this compound and other pyrazinones in food is the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between reducing sugars and amino acids when food is heated. Specifically, pyrazinones are understood to form from the reaction of α-dicarbonyl compounds with amino acids, particularly asparagine.

The generally accepted pathway involves the following key stages:

-

Initial Condensation and Rearrangement: A reducing sugar and an amino acid react to form a Schiff base, which then undergoes rearrangement to form an Amadori or Heyns product.

-

Formation of α-Dicarbonyls: Degradation of the Amadori or Heyns products leads to the formation of reactive α-dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl.

-

Strecker Degradation: The α-dicarbonyl compounds react with other amino acids in a process called Strecker degradation to produce Strecker aldehydes and α-aminoketones.

-

Pyrazine and Pyrazinone Formation: The condensation of two α-aminoketone molecules leads to the formation of a dihydropyrazine intermediate, which can then be oxidized to a stable alkylpyrazine. The formation of pyrazinones, such as this compound, is a related pathway where the cyclization and subsequent oxidation of intermediates derived from the reaction between α-dicarbonyls and amino acids result in the pyrazinone ring structure. The presence of an ethyl group suggests the involvement of precursors that can contribute a two-carbon side chain.

Below is a generalized diagram illustrating the Maillard reaction pathway leading to the formation of pyrazines and pyrazinones.

Quantitative Data on Pyrazine Occurrence in Food

| Pyrazine Compound | Food Product | Concentration Range | Reference |

| 2-Methylpyrazine | Roasted Coffee | 1.8 - 5.0 mg/kg | N/A |

| 2,5-Dimethylpyrazine | Roasted Coffee | 2.5 - 7.2 mg/kg | N/A |

| 2-Ethyl-5-methylpyrazine | Roasted Coffee | 0.5 - 1.5 mg/kg | N/A |

| 2,3,5-Trimethylpyrazine | Roasted Coffee | 1.0 - 4.5 mg/kg | N/A |

| 2,5-Dimethylpyrazine | Roasted Peanuts | 2.0 - 10.0 mg/kg | N/A |

| 2-Ethyl-3,5-dimethylpyrazine | Roasted Peanuts | 0.5 - 2.0 mg/kg | N/A |

| 2,3-Diethyl-5-methylpyrazine | Roasted Peanuts | 0.1 - 0.8 mg/kg | N/A |

| 2-Methylpyrazine | Bread Crust | 50 - 200 µg/kg | N/A |

| 2,5-Dimethylpyrazine | Bread Crust | 100 - 500 µg/kg | N/A |

| 2-Ethyl-5-methylpyrazine | Bread Crust | 20 - 100 µg/kg | N/A |

Note: The absence of quantitative data for this compound highlights a gap in the current food chemistry literature and presents an opportunity for future research.

Experimental Protocols for Analysis

The analysis of this compound in food matrices requires a methodological approach suited for non-volatile, polar compounds. Unlike the volatile alkylpyrazines typically analyzed by gas chromatography (GC), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the more appropriate technique.

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract the target analyte from the complex food matrix while minimizing interferences.

-

Sample Homogenization: Solid food samples (e.g., bread crust, roasted nuts) should be finely ground to a homogenous powder. Liquid samples (e.g., coffee) may be used directly or after dilution.

-

Solvent Extraction: A polar solvent system is required to extract the pyrazinone. A mixture of methanol and water (e.g., 80:20 v/v) is a common choice. The homogenized sample is mixed with the extraction solvent and subjected to ultrasonication or shaking for a defined period (e.g., 30 minutes) to ensure efficient extraction.

-

Centrifugation and Filtration: The mixture is then centrifuged to separate the solid matrix from the liquid extract. The supernatant is collected and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.

-

Solid-Phase Extraction (SPE) (Optional): For complex matrices or when low detection limits are required, an additional clean-up step using SPE may be necessary. A reverse-phase SPE cartridge (e.g., C18) can be used to remove non-polar interferences. The filtered extract is loaded onto the conditioned cartridge, washed with a weak solvent (e.g., water), and the analyte is then eluted with a stronger solvent (e.g., methanol). The eluate is then evaporated to dryness and reconstituted in the mobile phase for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is suitable for separating polar compounds.

-

Mobile Phase: A gradient elution using a mixture of water with a small amount of formic acid (for better peak shape and ionization) and an organic solvent like methanol or acetonitrile is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for pyrazinones.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for one or more specific product ions that are formed upon fragmentation in the collision cell. The transition from the precursor ion to the product ion is highly specific to the target analyte.

-

Quantification: Quantification is achieved by creating a calibration curve using a series of standard solutions of this compound of known concentrations. An isotopically labeled internal standard of the analyte would be ideal for the most accurate quantification to compensate for matrix effects and variations in instrument response.

-

The following diagram illustrates a general experimental workflow for the analysis of this compound in a solid food matrix.

Conclusion

This compound is a plausible, yet understudied, component of the complex mixture of compounds formed during the thermal processing of food. Its formation is rooted in the well-established Maillard reaction, suggesting its presence in a variety of cooked and baked goods. The significant gap in quantitative data for this specific pyrazinone presents a clear avenue for future research in food chemistry and flavor science. The analytical methodologies outlined in this guide, centered around LC-MS/MS, provide a robust framework for researchers to undertake the quantification of this and other non-volatile pyrazinones in diverse food matrices. Such studies will be invaluable in expanding our understanding of the full spectrum of Maillard reaction products and their potential impact on food flavor, quality, and safety.

The Role of 3-Ethylpyrazin-2(1H)-one in Maillard Reaction Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of food chemistry, is responsible for the development of color, aroma, and flavor in thermally processed foods. Among the myriad of compounds generated, pyrazines and their derivatives are of significant interest due to their potent sensory characteristics. This technical guide provides an in-depth exploration of 3-Ethylpyrazin-2(1H)-one, a specific pyrazinone implicated in the complex web of Maillard reaction products. This document will detail its formation pathways, present available quantitative data, outline relevant experimental protocols, and visualize key chemical processes to support researchers and professionals in the fields of food science and drug development.

Introduction to Pyrazinones in the Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating.[1] This complex cascade of reactions leads to the formation of a diverse array of heterocyclic compounds, including pyrazines, which are well-known for their roasted, nutty, and toasted aromas.[2] A sub-class of these compounds, the 2(1H)-pyrazinones, are characterized by a carbonyl group at the C-2 position of the pyrazine ring. Their formation is often associated with specific amino acid precursors, particularly asparagine and peptide-bound amino acids.[1][3]

This compound (CAS No. 25680-54-0) is a member of this class, featuring an ethyl group at the C-3 position.[4] While less studied than its alkylpyrazine counterparts, its structure suggests a unique contribution to the overall flavor profile of Maillard reaction products.

Formation Pathways of this compound

The precise, experimentally verified formation mechanism of this compound is not extensively detailed in the current scientific literature. However, based on the established mechanisms for similar 2(1H)-pyrazinones, a plausible pathway can be proposed. The formation of the pyrazinone ring is believed to proceed through the condensation of an α-dicarbonyl compound, a key intermediate in the Maillard reaction, with an amino acid or peptide.

For asparagine-specific pyrazinones, the proposed mechanism involves the condensation of isoasparagine with an α-dicarbonyl, followed by decarboxylation.[3] A similar pathway could be envisioned for the formation of this compound, likely involving an amino acid with an ethyl side chain or a precursor that can generate an ethyl-substituted α-dicarbonyl or α-amino carbonyl intermediate.

The general formation of alkylpyrazines involves the condensation of two α-amino carbonyl compounds to form a dihydropyrazine, which is then oxidized to the corresponding pyrazine.[5] The incorporation of the ethyl group could occur through the involvement of Strecker aldehydes derived from amino acids like α-aminobutyric acid or through the reaction of a dihydropyrazine intermediate with acetaldehyde.[5]

Below is a generalized diagram illustrating the key steps in the formation of pyrazinones from Maillard reaction intermediates.

Quantitative Data

Specific quantitative data on the formation of this compound in various food matrices or model systems is scarce in publicly available literature. Most quantitative studies on Maillard reaction products focus on the more abundant alkylpyrazines. The tables below summarize representative quantitative data for related ethyl-substituted pyrazines found in food products to provide context on typical concentration ranges.

Table 1: Quantitative Data of Ethyl-Substituted Pyrazines in Food Products

| Compound | Food Matrix | Concentration Range | Reference |

| 2-Ethyl-3,5-dimethylpyrazine | Soy Sauce Aroma Type Baijiu | 0.8–12.5 µg·L⁻¹ | [3] |

| 2-Ethyl-3,6-dimethylpyrazine | Roasted Peanuts | Not specified | [6] |

| 2-Ethyl-5-methylpyrazine | Maillard Model System (Lysine-Alanine) | Increased yield observed | [1] |

| 2,3-Diethyl-5-methylpyrazine | Maillard Model System (Glutamine-Alanine) | Increased yield observed | [1] |

Note: This table presents data for structurally related compounds due to the lack of specific data for this compound.

Experimental Protocols

Synthesis of 2-Hydroxypyrazines (Tautomers of 2(1H)-Pyrazinones)

A general method for preparing 2-hydroxypyrazines involves the condensation of α-amino acid nitriles with dicarbonyl compounds. This approach can be adapted for the synthesis of 3-ethyl-2-hydroxypyrazine.

Protocol: Synthesis of 2-Hydroxy-3-methylpyrazine (as a model)

-

Reactants:

-

alpha-Alanine nitrile

-

Glyoxal solution

-

Saturated sodium chloride solution

-

50% Sodium hydroxide solution

-

Acetic acid

-

-

Procedure:

-

To a cooled (0-10 °C) saturated sodium chloride solution, add alpha-alanine nitrile and glyoxal solution.

-

Slowly add 50% sodium hydroxide solution while maintaining the temperature between -20 °C and 10 °C.

-

Warm the mixture to 50 °C and hold for a specified time.

-

Cool the mixture and adjust the pH to 5-6 with acetic acid to precipitate the product.

-

Filter, wash with water, and dry the resulting 2-hydroxy-3-methylpyrazine.

-

To synthesize the 3-ethyl analog, one would hypothetically start with α-aminobutyronitrile.

Maillard Reaction Model System

To study the formation of this compound, a model system can be employed.

Protocol: General Maillard Reaction Model

-

Reactants:

-

Amino acid (e.g., α-aminobutyric acid, asparagine)

-

Reducing sugar (e.g., glucose, fructose)

-

Solvent (e.g., water, phosphate buffer)

-

-

Procedure:

-

Prepare solutions of the amino acid and reducing sugar in the chosen solvent.

-

Adjust the initial pH of the solution to the desired value (e.g., pH 8.0).[1]

-

Heat the mixture at a specific temperature (e.g., 140 °C) for a defined period (e.g., 90 minutes).[1]

-

Cool the reaction mixture and extract the volatile and semi-volatile compounds using an appropriate solvent (e.g., dichloromethane) or a solid-phase microextraction (SPME) fiber.

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.

-

Flavor and Aroma Profile

The specific flavor and aroma profile of pure this compound is not well-documented. However, based on the sensory characteristics of structurally similar compounds, it is likely to contribute to the overall roasted, nutty, and possibly caramel-like notes of thermally processed foods. Ethyl-substituted pyrazines are known for their nutty, roasted, and cocoa-like aromas.[7][8] For instance, 2-ethyl-3-methylpyrazine is described as having a roasted peanut and coffee-like scent. The presence of the carbonyl group in the pyrazinone structure may modulate these typical pyrazine notes, potentially adding a sweeter, more caramel-like dimension.

Conclusion and Future Directions

This compound represents an understudied yet potentially significant contributor to the flavor and aroma profiles generated during the Maillard reaction. While its precise formation mechanism and quantitative occurrence require further investigation, its chemical structure suggests a role in the development of desirable roasted and nutty notes in food. Future research should focus on the targeted synthesis of this compound to enable detailed sensory analysis and the development of accurate quantitative methods for its detection in food matrices. Elucidating the specific amino acid and sugar precursors that favor its formation will provide valuable insights for controlling flavor development in food processing and for the synthesis of novel flavor compounds. For professionals in drug development, understanding the formation of such heterocyclic compounds in processed foods and their potential physiological effects is crucial for assessing dietary exposures and interactions.

References

- 1. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 25680-54-0 [sigmaaldrich.cn]

- 5. datapdf.com [datapdf.com]

- 6. Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 3-Ethylpyrazin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the compound 3-Ethylpyrazin-2(1H)-one. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this specific molecule in researched literature and databases, this document outlines the expected spectral characteristics based on known chemical shift principles and data from analogous structures. A detailed, hypothetical experimental protocol for acquiring such data is also presented.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of similar pyrazinone structures and established NMR chemical shift theory.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 6.8 - 7.2 | Doublet | ~4-5 |

| H6 | 6.6 - 7.0 | Doublet | ~4-5 |

| CH₂ (ethyl) | 2.5 - 2.9 | Quartet | ~7-8 |

| CH₃ (ethyl) | 1.1 - 1.4 | Triplet | ~7-8 |

| NH | 8.0 - 10.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 170 |

| C3 | 145 - 155 |

| C5 | 125 - 135 |

| C6 | 120 - 130 |

| CH₂ (ethyl) | 20 - 30 |

| CH₃ (ethyl) | 10 - 15 |

Experimental Protocols

The following outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), that completely dissolves the sample.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2.2. NMR Spectrometer and Parameters

-

Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks.

Mandatory Visualization

The following Graphviz diagrams illustrate the molecular structure and the logical workflow for NMR data acquisition and analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR data acquisition and analysis.

An In-depth Technical Guide to the Flavor Profile and Sensory Characteristics of Ethylpyrazines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ethylpyrazines, a significant class of heterocyclic nitrogen-containing compounds. Formed primarily during the Maillard reaction, these molecules are pivotal in creating the characteristic nutty, roasted, and toasted aromas in a vast range of thermally processed foods and beverages.[1][2] A thorough understanding of their sensory characteristics, detection thresholds, and analytical evaluation is essential for food science, flavor chemistry, and pharmaceutical applications, including flavor masking in drug formulations.

Formation of Ethylpyrazines via the Maillard Reaction

Ethylpyrazines are not typically present in raw foods; they are generated during thermal processing through the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.[3][4] The specific type of amino acid precursor influences the resulting pyrazine structure. For instance, L-serine is a known precursor for the formation of ethylpyrazine.[4] The reaction cascade involves sugar-amine condensation, Amadori rearrangement, and subsequent degradation and condensation steps, ultimately leading to the formation of various volatile compounds, including the potent ethylpyrazines.[4]

Quantitative Sensory Data of Common Ethylpyrazines

The sensory profile of an ethylpyrazine is determined by the substitution pattern on the pyrazine ring and its concentration.[1] These compounds are known for their potent aromas and low odor thresholds. The following table summarizes the sensory descriptors and quantitative odor thresholds in water for several key ethylpyrazines.

| Ethylpyrazine Derivative | Common Sensory Descriptors | Odor/Flavor Threshold in Water (ppb) | References |

| 2-Ethylpyrazine | Nutty, roasted, musty, buttery, peanut, cocoa, coffee | 6,000 | [3][5][6] |

| 2-Ethyl-3-methylpyrazine | Roasted, nutty, earthy, potato, cereal, cocoa | 1.0 | [1][6] |

| 2-Ethyl-5-methylpyrazine | Roasted peanut, nutty, earthy, slightly grassy | 0.4 | [1][6][7] |

| 2-Ethyl-6-methylpyrazine | Roasted, nutty, earthy, potato | Not widely reported | [1][8] |

| 2-Ethyl-3,5-dimethylpyrazine | Nutty (burnt almond), cocoa, chocolate, coffee, caramel | 1.0 | [6][9] |

| 2-Ethyl-3,6-dimethylpyrazine | Cocoa, chocolate, nutty (filbert-hazelnut) | 0.4 | [6] |

| 2-Ethyl-3-methoxypyrazine | Earthy, raw potato, bell pepper | Potent, but threshold not specified | [10][11] |

Note: Odor thresholds can vary significantly based on the purity of the compound and the sensory methodology employed.

Experimental Protocols for Sensory Characterization

The evaluation of ethylpyrazines and other volatile flavor compounds relies on a combination of instrumental analysis and human sensory perception.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector to identify odor-active compounds in a complex mixture.[1]

Objective: To separate and identify the specific ethylpyrazines and other volatile compounds that contribute to the overall aroma of a sample.

Methodology:

-

Sample Preparation (Volatile Extraction):

-

Volatile compounds are extracted from the sample matrix. A common method is Headspace Solid-Phase Microextraction (HS-SPME).

-

A SPME fiber (e.g., coated with DVB/CAR/PDMS) is exposed to the headspace of a heated, agitated sample in a sealed vial for a defined period (e.g., 30 min at 60°C).

-

-

Gas Chromatographic Separation:

-

The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are desorbed.

-

Compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

-

The oven temperature is programmed to ramp up gradually (e.g., from 40°C to 250°C at 5°C/min) to elute compounds based on their volatility and polarity.[1]

-

-

Olfactometry and Detection:

-

At the end of the GC column, the effluent is split. One portion goes to a chemical detector (e.g., Mass Spectrometer, MS, for identification), and the other portion is directed to a heated sniffing port.

-

A trained sensory panelist sniffs the effluent from the port and records the time, duration, and description of each perceived aroma. Humidified air is mixed with the effluent to prevent nasal passage dehydration.

-

-

Data Analysis:

-

The olfactometry data (aromagram) is aligned with the chromatogram from the chemical detector.

-

By matching the retention times, odor-active compounds can be identified. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants.

-

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy Bulk - 2-Ethylpyrazine | Wholesale Supplier [sinofoodsupply.com]

- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazines [leffingwell.com]

- 7. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-ethyl-3-methoxypyrazine, 25680-58-4 [thegoodscentscompany.com]

- 11. perfumerflavorist.com [perfumerflavorist.com]

The Potent World of Pyrazinone-Containing Natural Products: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrazinone scaffold, a six-membered aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a diverse array of natural products with significant biological activities. These compounds, isolated from various sources including marine sponges and fungi, have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of pyrazinone-containing natural products, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

Several pyrazinone-containing natural products have emerged as promising candidates for anticancer drug development. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation and induction of apoptosis.

Notable Anticancer Pyrazinone Natural Products

Dragmacidins: This family of bis-indole alkaloids, primarily isolated from marine sponges of the genus Dragmacidon and Spongosorites, has shown potent cytotoxic activities against various cancer cell lines. Dragmacidin G, for instance, has been reported to exhibit activity against pancreatic cancer cell lines[1][2][3]. Another member of this family, Dragmacidin D, selectively induces apoptosis in triple-negative breast cancer (TNBC) spheroids.

Aspergillus-derived Pyrazinones: Fungi of the genus Aspergillus are a rich source of bioactive secondary metabolites, including pyrazinone-containing compounds with anticancer potential[4][5][6][7].

Quantitative Anticancer Activity Data

The following table summarizes the available quantitative data on the anticancer activities of selected pyrazinone-containing natural products.

| Compound | Cancer Cell Line | Assay | Activity (IC₅₀) | Reference |

| Dragmacidin D | MDA-MB-231 (TNBC) | MTT (2D) | >75 µM | [8] |

| Dragmacidin D | MDA-MB-468 (TNBC) | MTT (2D) | >75 µM | [8] |

Note: Data for Dragmacidin G against pancreatic cancer cell lines were not available in the searched literature.

Signaling Pathways in Anticancer Activity

The anticancer effects of many pyrazinone-containing compounds are attributed to their ability to interfere with critical cellular signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers[1][9][10][11][12]. Some synthetic pyrazinone derivatives have been designed as dual inhibitors of PI3K and histone deacetylases (HDACs), demonstrating a synergistic antitumor effect[13][14][15][16].

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 MAPK families are key components of this pathway, and their dysregulation is often associated with cancer[2][3][17][18]. Some natural products exert their anticancer effects by modulating MAPK signaling to induce apoptosis[2][3][18].

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. atcc.org [atcc.org]

- 6. Frontiers | Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes [frontiersin.org]

- 7. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]

- 8. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antifungal and Antibacterial Activities of Isolated Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Routes for 3,x-Disubstituted-2(1H)-Pyrazinones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,x-disubstituted-2(1H)-pyrazinones, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies outlined herein cover the primary synthetic strategies, including classical cyclocondensation reactions and modern cross-coupling and nucleophilic substitution techniques for the functionalization of a pre-formed pyrazinone core.

Introduction

The 2(1H)-pyrazinone ring system is a key structural motif found in a variety of natural products and biologically active molecules. Its versatile structure allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. This document details two primary approaches for the synthesis of 3,x-disubstituted-2(1H)-pyrazinones:

-

Cyclocondensation of Acyclic Precursors: This classical approach involves the one-pot condensation of α-amino acid amides with 1,2-dicarbonyl compounds to construct the pyrazinone ring.

-

Functionalization of a Dihalopyrazinone Core: This modern and highly adaptable strategy utilizes a pre-formed 3,5-dihalo-2(1H)-pyrazinone scaffold, which is then selectively functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and nucleophilic aromatic substitution (SNAr) reactions.

Additionally, a protocol for the N-alkylation of the pyrazinone ring is provided to allow for further diversification of the scaffold.

Synthetic Strategies Overview

Caption: Overview of synthetic routes to 3,x-disubstituted-2(1H)-pyrazinones.

Route 1: Cyclocondensation of Acyclic Precursors

This method, based on the work of Jones and Karmas & Spoerri, provides a straightforward, one-pot synthesis of the pyrazinone core from readily available starting materials.[1]

Experimental Protocol: General Procedure for Cyclocondensation

-

Reaction Setup: To a solution of the α-amino acid amide hydrochloride (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol), add the 1,2-dicarbonyl compound (1.0-1.2 eq.).

-

Base Addition: Add a base, such as potassium hydroxide or piperidine (2.0-2.5 eq.), to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified time (typically several hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

-

Isolation and Purification: The product may precipitate upon neutralization and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

| α-Amino Acid Amide | 1,2-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Glycine amide HCl | Glyoxal | 2(1H)-Pyrazinone | 50-60 | [1] |

| Alanine amide HCl | Methylglyoxal | 3,5-Dimethyl-2(1H)-pyrazinone | 65-75 | [1] |

| Valine amide HCl | 2,3-Butanedione | 3-Isopropyl-5,6-dimethyl-2(1H)-pyrazinone | 70-80 | [1] |

| Leucinamide HCl | 1-Phenyl-1,2-propanedione | 3-Isobutyl-5-methyl-6-phenyl-2(1H)-pyrazinone | 60-70 | [2] |

Route 2: Functionalization of a 3,5-Dihalo-2(1H)-pyrazinone Core

This versatile approach allows for the sequential and selective introduction of various substituents onto a pre-formed pyrazinone scaffold. The differential reactivity of the halogen atoms (e.g., chlorine vs. bromine) can be exploited for regioselective functionalization.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for Suzuki-Miyaura coupling on halogenated nitrogen heterocycles.[3][4][5]

-

Reaction Setup: In a reaction vessel, combine the 3,5-dihalo-2(1H)-pyrazinone (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to reflux for several hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

| 3,5-Dihalo-2(1H)-pyrazinone | Arylboronic Acid | Product | Yield (%) | Reference |

| 3,5-Dichloro-2(1H)-pyrazinone | Phenylboronic acid | 3-Chloro-5-phenyl-2(1H)-pyrazinone | 85-95 | [3] |

| 3-Bromo-5-chloro-2(1H)-pyrazinone | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)-2(1H)-pyrazinone | 80-90 | [4] |

| 3,5-Dichloro-2(1H)-pyrazinone | 2-Thiopheneboronic acid | 3-Chloro-5-(thiophen-2-yl)-2(1H)-pyrazinone | 75-85 | [5] |

| 3-Chloro-5-phenyl-2(1H)-pyrazinone | 3-Pyridinylboronic acid | 3-(Pyridin-3-yl)-5-phenyl-2(1H)-pyrazinone | 70-80 | [3] |

Experimental Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of a halogen on the pyrazinone ring with a nitrogen nucleophile.[6][7]

-

Reaction Setup: Dissolve the 3,5-dihalo-2(1H)-pyrazinone (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or n-butanol).

-

Reagent Addition: Add the amine nucleophile (1.1-2.0 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-3.0 eq.).

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-140 °C), optionally using microwave irradiation to accelerate the reaction. Monitor the reaction progress by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

-

Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

| 3,5-Dihalo-2(1H)-pyrazinone | Amine | Product | Yield (%) | Reference |

| 3,5-Dichloro-2(1H)-pyrazinone | Morpholine | 3-Chloro-5-(morpholin-4-yl)-2(1H)-pyrazinone | 80-90 | [6] |

| 3,5-Dichloro-2(1H)-pyrazinone | Benzylamine | 5-(Benzylamino)-3-chloro-2(1H)-pyrazinone | 75-85 | [7] |

| 3-Bromo-5-chloro-2(1H)-pyrazinone | Piperidine | 3-Bromo-5-(piperidin-1-yl)-2(1H)-pyrazinone | 85-95 | [6] |

| 3-Chloro-5-(morpholin-4-yl)-2(1H)-pyrazinone | Aniline | 3-(Phenylamino)-5-(morpholin-4-yl)-2(1H)-pyrazinone | 60-70 | [7] |

N-Alkylation of the 2(1H)-Pyrazinone Core

Further functionalization of the synthesized 3,x-disubstituted-2(1H)-pyrazinones can be achieved through N-alkylation. The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on the pyrazinone ring and the nature of the alkylating agent.[8][9][10]

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of the 3,x-disubstituted-2(1H)-pyrazinone (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., NaH or K₂CO₃, 1.1-1.5 eq.) at 0 °C.

-

Reagent Addition: After stirring for a short period, add the alkylating agent (e.g., alkyl halide or tosylate, 1.1-1.2 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the N-alkylated product(s).

| 3,x-Disubstituted-2(1H)-pyrazinone | Alkylating Agent | Product | Yield (%) | Reference |

| 3-Phenyl-2(1H)-pyrazinone | Methyl iodide | 1-Methyl-3-phenyl-2(1H)-pyrazinone | 90-98 | [8] |

| 3-Chloro-5-phenyl-2(1H)-pyrazinone | Ethyl bromide | 1-Ethyl-3-chloro-5-phenyl-2(1H)-pyrazinone | 85-95 | [9] |

| 3,5-Dimethyl-2(1H)-pyrazinone | Benzyl bromide | 1-Benzyl-3,5-dimethyl-2(1H)-pyrazinone | 80-90 | [10] |

Logical Workflow for Synthesis and Functionalization

Caption: Logical workflow for the synthesis and derivatization of 2(1H)-pyrazinones.

References

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 10. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Chemoenzymatic Synthesis of Alkylpyrazines from L-threonine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of alkylpyrazines using L-threonine as a starting material. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for producing these valuable flavor compounds and pharmaceutical intermediates.

Introduction

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that contribute to the characteristic roasted, nutty, and toasted aromas of many foods and beverages.[1][2] Beyond their importance in the flavor and fragrance industry, alkylpyrazine derivatives are also valuable building blocks in the synthesis of pharmaceuticals.[3] Traditional chemical synthesis of alkylpyrazines often involves harsh reaction conditions, toxic reagents, and can result in a complex mixture of products.[1][3]

The chemoenzymatic pathway starting from the amino acid L-threonine provides a more sustainable and selective route to specific alkylpyrazines.[3] This process leverages the catalytic activity of enzymes for the initial conversion steps, followed by spontaneous chemical reactions to form the pyrazine ring.[3][4] The primary enzyme in this pathway is L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine.[4][5][6]

Core Synthesis Pathway

The chemoenzymatic synthesis of alkylpyrazines from L-threonine is a multi-step process initiated by the enzymatic conversion of L-threonine to a key intermediate, which then undergoes a series of spontaneous chemical transformations.

The central enzymatic step is the NAD+-dependent oxidation of L-threonine to L-2-amino-acetoacetate, catalyzed by L-threonine-3-dehydrogenase (TDH) .[3][4] L-2-amino-acetoacetate is an unstable intermediate that spontaneously decarboxylates to form aminoacetone.[3][4] Two molecules of aminoacetone can then undergo a non-enzymatic condensation and subsequent oxidation to yield 2,5-dimethylpyrazine (2,5-DMP).[3][4]

A competing pathway involves the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) , which can cleave L-2-amino-acetoacetate into glycine and acetyl-CoA.[4] Inactivation of the KBL enzyme has been shown to significantly improve the yield of 2,5-DMP.[4][6]

Furthermore, by introducing other aldehydes into the reaction, a variety of alkylpyrazines can be synthesized. For instance, the condensation of two molecules of aminoacetone with one molecule of acetaldehyde can produce 3-ethyl-2,5-dimethylpyrazine (EDMP).[7][8]

References

- 1. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of alkylpyrazines in regular- and low-fat commercial peanut butter preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Green Aqueous Synthesis of Pyrazinones: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the imperative to adopt sustainable and environmentally benign synthetic methodologies is ever-growing. This document provides detailed application notes and experimental protocols for the green synthesis of pyrazinones in aqueous media, a class of heterocyclic compounds with significant therapeutic potential.

The following sections detail green chemistry approaches, including multicomponent reactions and the use of surfactants as catalysts, for the synthesis of pyrazinone derivatives. These methods offer advantages such as operational simplicity, reduced environmental impact, and often, high yields.

Application Note 1: One-Pot, Three-Component Synthesis of Pyrrolo[1,2-a]pyrazinones in Water

This application note describes a highly efficient, one-pot, three-component reaction for the synthesis of pyrrolo[1,2-a]pyrazinone derivatives in water. This method aligns with the principles of green chemistry by utilizing water as the solvent, avoiding hazardous organic solvents, and employing a simple, catalyst-free procedure.

The reaction proceeds via a domino sequence involving the initial Michael addition of ethylenediamine to an acetylenic ester, followed by cyclization and subsequent reaction with a nitrostyrene derivative. The use of water as the reaction medium is a key advantage, offering both environmental and economic benefits.

Table 1: Synthesis of Pyrrolo[1,2-a]pyrazinone Derivatives

| Entry | Acetylenic Ester | Nitrostyrene Derivative | Time (h) | Yield (%) |

| 1 | Dimethyl acetylenedicarboxylate | β-Nitrostyrene | 12 | 92 |

| 2 | Diethyl acetylenedicarboxylate | β-Nitrostyrene | 12 | 90 |

| 3 | Di-tert-butyl acetylenedicarboxylate | β-Nitrostyrene | 18 | 85 |

| 4 | Dimethyl acetylenedicarboxylate | 4-Chloro-β-nitrostyrene | 12 | 94 |

| 5 | Diethyl acetylenedicarboxylate | 4-Methyl-β-nitrostyrene | 15 | 88 |

Experimental Protocol: Three-Component Synthesis of Pyrrolo[1,2-a]pyrazinones

Materials:

-

Ethylenediamine

-

Appropriate acetylenic ester (e.g., dimethyl acetylenedicarboxylate)

-

Substituted β-nitrostyrene

-

Water (distilled or deionized)

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of ethylenediamine (2 mmol) in water (10 mL), add the acetylenic ester (2 mmol) dropwise at room temperature.

-

Stir the mixture at room temperature for 20 minutes.

-

Add the β-nitrostyrene derivative (2 mmol) to the reaction mixture.

-

Reflux the resulting mixture for the time specified in Table 1.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to afford the pure pyrrolo[1,2-a]pyrazinone derivative.

Application Note 2: Surfactant-Catalyzed Pictet-Spengler Reaction for Pyrrolo[1,2-a]quinoxalines in Aqueous Media

This method employs a surfactant, p-dodecylbenzenesulfonic acid (p-DBSA), to catalyze the Pictet-Spengler reaction for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines and their subsequent oxidation to pyrrolo[1,2-a]quinoxalines in mild, aqueous environments.[1] This approach is notable for its efficiency, short reaction times, and high yields at room temperature.[1]

The use of a surfactant catalyst in water or ethanol-water mixtures facilitates the reaction by forming micelles, which can bring the reactants into close proximity and create a favorable microenvironment for the reaction to occur.

Table 2: Surfactant-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines

| Entry | Aniline Derivative | Aldehyde | Solvent | Time (min) | Yield (%) |

| 1 | N-(Pyrrol-1-yl)benzene-1,2-diamine | Benzaldehyde | Ethanol 96% | 15 | 95 |

| 2 | N-(Pyrrol-1-yl)benzene-1,2-diamine | 4-Chlorobenzaldehyde | Ethanol 96% | 15 | 92 |

| 3 | N-(Pyrrol-1-yl)benzene-1,2-diamine | 4-Methylbenzaldehyde | Ethanol 96% | 20 | 90 |

| 4 | N-(Pyrrol-1-yl)benzene-1,2-diamine | 4-Methoxybenzaldehyde | Water | 30 | 88 |

| 5 | N-(Pyrrol-1-yl)benzene-1,2-diamine | 2-Naphthaldehyde | Ethanol/Water (1:1) | 25 | 93 |

Experimental Protocol: Surfactant-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines

Materials:

-

Appropriate N-(pyrrol-1-yl)benzene-1,2-diamine derivative

-

Substituted aldehyde

-

p-Dodecylbenzenesulfonic acid (p-DBSA)

-

Ethanol 96% or Water

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Prepare a solution of p-DBSA (0.0291 mmol) in the chosen solvent (2 mL).

-

To this solution, add the aniline derivative (0.291 mmol) and the corresponding aldehyde (0.349 mmol).

-

Stir the mixture at room temperature for the time indicated in Table 2.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuum.

-

The resulting 4,5-dihydropyrrolo[1,2-a]quinoxaline can be oxidized to the corresponding pyrrolo[1,2-a]quinoxaline if desired, for example, by stirring with DDQ in an appropriate solvent.

Biological Activity and Signaling Pathway

Pyrazinone derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer properties. Several pyrazinone and related pyrazole analogues have been identified as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3][4][5][6] Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2][3][4][5][6]

Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for pyrazinone-based anticancer agents.

Caption: VEGFR-2 signaling pathway and its inhibition by pyrazinone derivatives.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the green synthesis and subsequent biological evaluation of pyrazinone derivatives.

Caption: General workflow for green pyrazinone synthesis and evaluation.

References

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

Application Notes and Protocols for the Purification of 3-Ethylpyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the purification of 3-Ethylpyrazin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical and flavor chemistry research. The protocol outlines two common and effective purification techniques: column chromatography and recrystallization. These methods are designed to remove impurities from a crude reaction mixture to yield a product of high purity suitable for further analysis and application. This guide includes a comprehensive list of materials, step-by-step procedures, and data presentation tables. A logical workflow of the purification process is also provided as a visual diagram.

Introduction

This compound is a pyrazinone derivative that serves as a valuable building block in the synthesis of various biologically active molecules. The purity of this compound is critical for its intended applications, as impurities can interfere with subsequent reactions, biological assays, and the overall quality of the final product. The purification strategies detailed herein are based on the fundamental principles of organic chemistry and are tailored to the known physical properties of this compound. The primary methods described are silica gel column chromatography for the separation of compounds based on polarity, and recrystallization for the purification of solid compounds based on their differential solubility in a given solvent at varying temperatures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C6H8N2O | |

| Molecular Weight | 124.14 g/mol | |

| Melting Point | 102-103 °C | [1] |

| Boiling Point | 361.9 °C at 760 mmHg | [1] |

| Appearance | Solid | |

| Solubility | Soluble in benzene, pentane | [1] |

Experimental Protocols

This section details the step-by-step procedures for the purification of this compound using column chromatography followed by recrystallization.

Purification by Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

Materials:

-

Crude this compound

-

Silica gel (100-200 mesh)

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

Glass column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed. Drain the excess hexane until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

-

Elution: Begin the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluent in fractions using collection tubes or flasks.

-

Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot samples from each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on their differential solubility in a specific solvent at different temperatures.[2][3][4]

Materials:

-

Purified this compound from chromatography (or crude solid)

-

Recrystallization solvent (e.g., isopropanol-water mixture, benzene, or pentane)[1]

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

Procedure:

-